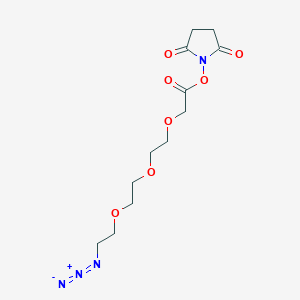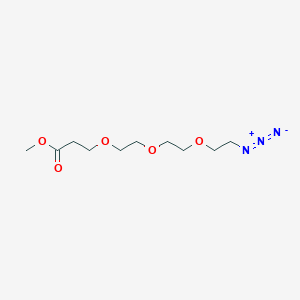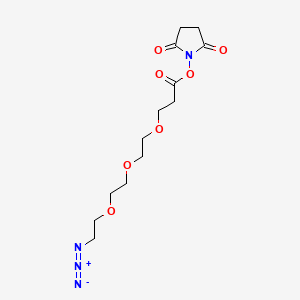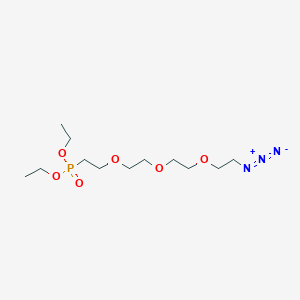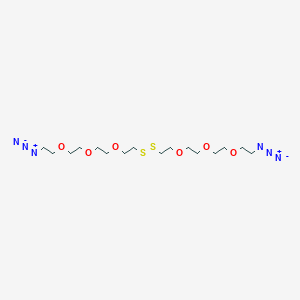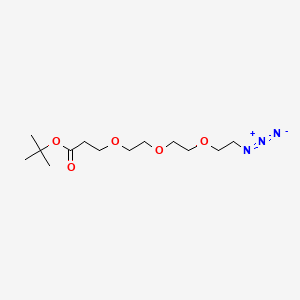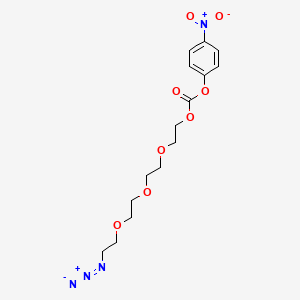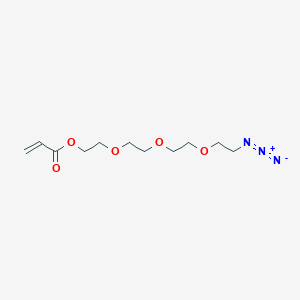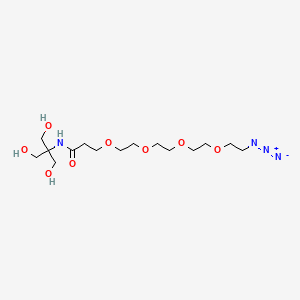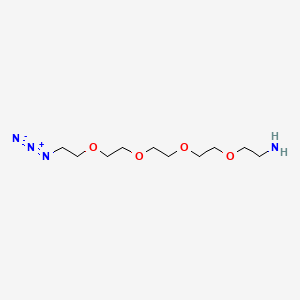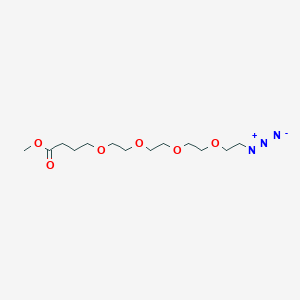![molecular formula C26H46O3 B605913 (3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
BAR501, also known as “(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-(®-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol”, is a potent and selective agonist of GPBAR1 . GPBAR1, also known as TGR5 or M-BAR, is a G protein–coupled receptor for secondary bile acids .
Mode of Action
The activation of GPBAR1 by BAR501 leads to an increase in energy expenditure in the adipose tissue and promotes the release of Glucagon-like peptide (GLP)-1 and FGF15 . Furthermore, GPBAR1 is expressed by cells of innate immunity and endothelial cells, and its systemic activation counter-regulates leukocytes/endothelial cells adhesion .
Biochemical Pathways
The activation of GPBAR1 by BAR501 affects several biochemical pathways. It has been shown to modulate the expression of multiple pathways, including the chemokine CCL2 and its receptor, CCR2 . It also increases the expression of GLP-1 mRNA . In addition, BAR501 has been found to exert anti-inflammatory activity by down-regulating the expression of many genes belonging to inflammatory pathways .
Pharmacokinetics
It has been shown that pretreating rats for 6 days with bar501 reduces basal portal pressure and blunts the vasoconstriction activity of norepinephrine . Furthermore, treating mice with BAR501 at the dose of 15 mg/Kg reduces portal pressure and AST plasma levels .
Result of Action
The activation of GPBAR1 by BAR501 results in various molecular and cellular effects. It has been shown to decrease body weight gain and increase insulin sensitivity . It also results in the reduction of thickness and atheroma area in the aorta with a decrease in infiltrating GPBAR1+ immune cells . Furthermore, BAR501 has been found to induce autophagy in fed mice .
Action Environment
The action of BAR501 is influenced by environmental factors. For instance, it has been shown that GPBAR1 activation reduces systemic inflammation induced by a high-fat diet, thereby reducing atherosclerotic lesions in the aorta . This suggests that the diet of the individual can influence the efficacy of BAR501.
Méthodes De Préparation
BAR501 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement l'utilisation de dérivés d'acides biliaires comme matières premières. Le processus comprend des étapes telles que l'estérification, la réduction et les modifications sélectives de groupes fonctionnels afin d'obtenir la structure souhaitée .
Analyse Des Réactions Chimiques
BAR501 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de BAR501 peut produire des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés .
Applications de la recherche scientifique
BAR501 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'activation de GPBAR1 et ses effets en aval.
Biologie : Investigated for its role in modulating immune responses, particularly in macrophages and other immune cells.
Médecine : Explored for its therapeutic potential in treating inflammatory bowel diseases, metabolic disorders, and cardiovascular diseases
Industrie : Utilized in the development of new drugs targeting GPBAR1 for various therapeutic applications
Mécanisme d'action
BAR501 exerce ses effets en activant sélectivement GPBAR1. Cette activation conduit à une cascade d'événements de signalisation intracellulaire, y compris le recrutement de la protéine de liaison à l'élément de réponse à l'AMPc (CREB) à son élément de réponse dans les régions promotrices des gènes cibles . L'activation de GPBAR1 par BAR501 entraîne divers effets physiologiques, tels que l'augmentation de la dépense énergétique, la modulation des réponses immunitaires et la vasodilatation .
Applications De Recherche Scientifique
BAR501 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation of GPBAR1 and its downstream effects.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases, metabolic disorders, and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting GPBAR1 for various therapeutic applications
Comparaison Avec Des Composés Similaires
BAR501 est unique par sa haute sélectivité pour GPBAR1, le distinguant des autres dérivés d'acides biliaires et des agonistes de GPBAR1. Des composés similaires comprennent :
TC-G 1005 : A potent and selective GPBAR1 agonist with higher affinity than BAR501.
SBI-115 : An antagonist of GPBAR1, used to study the inhibition of GPBAR1-mediated effects.
BAR501’s specificity for GPBAR1 without significant activity at FXR makes it a valuable tool for studying GPBAR1-mediated pathways and developing targeted therapies .
Propriétés
IUPAC Name |
(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAHTQWQZRMFH-CRPAWOMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



